molecular formula C12H22N2O2 B153499 tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate CAS No. 287114-25-4

tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate

Cat. No.: B153499
CAS No.: 287114-25-4
M. Wt: 226.32 g/mol
InChI Key: UUHPKKKRSZBQIG-UHFFFAOYSA-N
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Description

tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique bicyclic structure, which includes a tert-butyl group and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Biochemical Pathways

The compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities

Action Environment

It is known that the compound should be stored at 2-8°C and protected from light , but more detailed studies are needed to understand the full impact of environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate typically involves the reaction of 8-azabicyclo[3.2.1]octane with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a solvent such as dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the bicyclic structure.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-azabicyclo[3.2.1]octan-8-ylcarbamate
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • endo-tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate

Uniqueness

tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is unique due to its specific substitution pattern and the presence of a tert-butyl group, which can influence its chemical reactivity and biological activity. The rigid bicyclic structure also distinguishes it from other similar compounds, providing unique steric and electronic properties.

Properties

IUPAC Name

tert-butyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHPKKKRSZBQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927592
Record name tert-Butyl hydrogen 8-azabicyclo[3.2.1]octan-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132234-68-5
Record name tert-Butyl hydrogen 8-azabicyclo[3.2.1]octan-3-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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